molecular formula C15H12N2 B13148421 8-Quinolinamine, 6-phenyl- CAS No. 68527-71-9

8-Quinolinamine, 6-phenyl-

Cat. No.: B13148421
CAS No.: 68527-71-9
M. Wt: 220.27 g/mol
InChI Key: VLTRZBCWTJABMY-UHFFFAOYSA-N
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Description

8-Quinolinamine, 6-phenyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant biological activities and is used in various scientific research fields. The structure of 8-Quinolinamine, 6-phenyl- consists of a quinoline ring system with an amine group at the 8th position and a phenyl group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinamine, 6-phenyl- typically involves the cyclization of appropriate precursors. One common method includes the use of N-propargyl aniline derivatives, which undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation. This process can be conducted using stannic chloride or indium (III) chloride under aerobic conditions .

Industrial Production Methods: Industrial production of 8-Quinolinamine, 6-phenyl- often employs greener and more sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Quinolinamine, 6-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinoline derivatives with various functional groups, which can be further utilized in medicinal chemistry and other applications .

Mechanism of Action

The mechanism of action of 8-Quinolinamine, 6-phenyl- involves its interaction with various molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification process in Plasmodium species. The compound binds to heme, preventing its polymerization into hemozoin, which is toxic to the parasite .

Comparison with Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    8-Quinolinamine: Lacks the phenyl group at the 6th position.

    6-Phenylquinoline: Lacks the amine group at the 8th position.

Uniqueness: 8-Quinolinamine, 6-phenyl- is unique due to the presence of both the amine group at the 8th position and the phenyl group at the 6th position. This combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

CAS No.

68527-71-9

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

6-phenylquinolin-8-amine

InChI

InChI=1S/C15H12N2/c16-14-10-13(11-5-2-1-3-6-11)9-12-7-4-8-17-15(12)14/h1-10H,16H2

InChI Key

VLTRZBCWTJABMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=CC=N3)N

Origin of Product

United States

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